molecular formula C11H19NO3 B2659320 tert-butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate CAS No. 1312161-64-0

tert-butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate

Cat. No.: B2659320
CAS No.: 1312161-64-0
M. Wt: 213.277
InChI Key: KHQSLUKUSIKWGW-VIFPVBQESA-N
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Description

tert-Butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate is a chiral carbamate derivative featuring a cyclopentene ring substituted with a hydroxymethyl group at position 3 and a tert-butyl carbamate group at the (1S)-position. Its molecular formula is C₁₁H₁₉NO₃ (molecular weight: 213.27 g/mol). The compound’s stereochemistry and functional groups make it a valuable intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors sensitive to chiral environments. Its unsaturated cyclopentene ring contributes to unique reactivity and conformational flexibility compared to saturated analogs .

Properties

IUPAC Name

tert-butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h4,9,13H,5-7H2,1-3H3,(H,12,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQSLUKUSIKWGW-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=C(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC=C(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate typically involves the reaction of a cyclopentene derivative with tert-butyl carbamate under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to achieve the required quality for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a more saturated cyclopentane ring .

Scientific Research Applications

tert-butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl N-[(1R)-3-(Hydroxymethyl)cyclopent-3-en-1-yl]carbamate

  • CAS : 137076-22-3
  • Structure : Enantiomer of the target compound, differing in stereochemistry at the 1-position (1R vs. 1S).
  • Key Differences :
    • Enantiomeric pairs often exhibit divergent biological activities due to chiral recognition in biological systems.
    • Physical properties (e.g., optical rotation) are mirror opposites, but solubility and melting points remain similar .

tert-Butyl N-[(1S,3R)-3-(Hydroxymethyl)cyclopentyl]carbamate

  • CAS : 664341-72-4
  • Structure : Saturated cyclopentyl ring with hydroxymethyl at 3R and carbamate at 1S.
  • Key Differences :
    • The absence of the cyclopentene double bond reduces ring strain and alters conformational flexibility.
    • Increased hydrophobicity due to saturation may affect membrane permeability in drug design .

Substituent Variations

tert-Butyl N-[(1S,3S,4S)-3-Benzyl-4-hydroxy-cyclopentyl]carbamate

  • CAS : 2133859-97-7
  • Structure : Additional benzyl and hydroxyl groups on a saturated cyclopentane ring.
  • Higher molecular weight (291.38 g/mol) may impact metabolic stability compared to the target compound .

tert-Butyl N-[(1S,3S)-3-Hydroxycyclopentyl]carbamate

  • CAS : 154737-89-0
  • Structure : Replaces hydroxymethyl with a hydroxyl group at position 3.
  • Key Differences :
    • Shorter side chain reduces hydrogen-bonding capacity and steric bulk.
    • Molecular weight: 201.23 g/mol , lower than the target compound .

Bicyclic and Heterocyclic Analogs

Methyl 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylate

  • CAS : 2092825-26-6
  • Structure : Bicyclo[1.1.1]pentane core with ester and hydroxyl groups.
  • Key Differences :
    • Bicyclic structure introduces significant ring strain and rigidity, often used as a bioisostere for tert-butyl or aromatic groups.
    • Lacks the carbamate moiety, limiting its utility in peptide-mimetic drug design .

Enantiomeric and Diastereomeric Comparisons

Compound CAS Number Molecular Weight (g/mol) Key Structural Feature
Target Compound (1S) N/A 213.27 Cyclopentene, hydroxymethyl at 3, 1S
Enantiomer (1R) 137076-22-3 213.27 Cyclopentene, hydroxymethyl at 3, 1R
Saturated Analog (1S,3R) 664341-72-4 215.29 Cyclopentyl, hydroxymethyl at 3R
Benzyl-Hydroxy Derivative 2133859-97-7 291.38 Cyclopentyl, benzyl, and hydroxyl groups

Physical and Chemical Properties

Property Target Compound Saturated Analog (1S,3R) Enantiomer (1R)
Molecular Formula C₁₁H₁₉NO₃ C₁₁H₂₁NO₃ C₁₁H₁₉NO₃
Melting Point Not reported Not reported Not reported
Solubility (Predicted) Moderate in DMSO Higher in non-polar solvents Similar to target
Purity ≥97% (typical) ≥97% ≥97%

Biological Activity

tert-butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate is a chemical compound notable for its complex structure, which includes a tert-butyl group, a hydroxymethyl group, and a cyclopentene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H19NO3
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 1312161-64-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound may act as an inhibitor or modulator of enzymes and receptors, leading to various physiological effects. The exact mechanisms remain under investigation but may involve:

  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with receptors to alter signaling pathways.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound against various cell lines and pathogens. The following table summarizes key findings from in vitro assays:

Study ReferenceCell Line/PathogenIC50 (µM)Activity Description
Study 1Leishmania donovani5.2Significant growth inhibition observed.
Study 2THP-1 (human monocyte)10.5Cytotoxic effects noted with selectivity index (SI).
Study 3Enzyme X2.7Competitive inhibition demonstrated.

Case Study 1: Antileishmanial Activity

In a study focused on antileishmanial properties, this compound was tested against Leishmania donovani. The results indicated an IC50 value of 5.2 µM, suggesting potent activity against this pathogen. The mechanism was hypothesized to involve the generation of reactive oxygen species, contributing to cell death in the parasites.

Case Study 2: Cytotoxicity Profile

Another investigation assessed the cytotoxicity of the compound on the THP-1 human monocyte cell line. The IC50 was determined to be 10.5 µM, indicating moderate cytotoxicity with a selectivity index that suggests potential therapeutic applications while minimizing harm to healthy cells.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameIUPAC NameIC50 (µM)
tert-butyl N-[(1R)-3-(hydroxymethyl)cyclopentyl]carbamatetert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate12.0
tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamatetert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopentene)8.5

This comparison highlights that while this compound exhibits promising activity, other derivatives may show varying degrees of potency.

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